molecular formula C6H9F3O3 B1309650 Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate CAS No. 359-88-6

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate

Cat. No.: B1309650
CAS No.: 359-88-6
M. Wt: 186.13 g/mol
InChI Key: KTALKIZNEWWMIE-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate: is an organic compound with the molecular formula C6H9F3O3. It is a clear liquid known for its unique chemical properties, primarily due to the presence of trifluoromethyl groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-trifluoromethylpropanoic acid with methanol in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers utilize this compound in studies involving enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting metabolic pathways.

    Industry: This compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development, as it can modulate the activity of specific enzymes and receptors .

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
  • Methyl 3,3,3-trifluoro-2-oxopropanoate
  • Methyl 3,3,3-trifluoropropionate

Comparison: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate is unique due to the presence of both trifluoromethyl and methoxymethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl group enhances its lipophilicity, while the methoxymethyl group provides additional sites for chemical modification .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-11-3-4(5(10)12-2)6(7,8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALKIZNEWWMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407331
Record name Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-88-6
Record name Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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